An In-depth Technical Guide to 1-Oxa-7-azaspiro[4.5]decan-2-one Hydrochloride: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 1-Oxa-7-azaspiro[4.5]decan-2-one Hydrochloride: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride, a pivotal heterocyclic building block in the synthesis of complex pharmaceutical agents. As a Senior Application Scientist, the following sections synthesize its chemical identity, structural elucidation, potential synthetic strategies, and its significance in the landscape of medicinal chemistry, grounded in established scientific principles and field-proven insights.
Executive Summary: The Strategic Importance of the 1-Oxa-7-azaspiro[4.5]decan-2-one Scaffold
The 1-Oxa-7-azaspiro[4.5]decan-2-one core represents a topologically unique spirocyclic lactam. Such three-dimensional frameworks are of increasing interest in drug development due to their ability to explore novel chemical space, offering improved target specificity and metabolic stability compared to traditional flat aromatic structures. This hydrochloride salt form enhances the compound's stability and solubility in aqueous media, rendering it highly suitable for subsequent synthetic transformations in drug development pipelines. Its classification as a "drug intermediate for the synthesis of various active compounds" underscores its role as a foundational element for creating a diverse array of potential therapeutic agents.[1][2][3] The inherent structural rigidity of the spirocyclic system can lead to more defined interactions with biological targets.[4]
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride is critical for its effective utilization in a research and development setting.
| Property | Value | Source |
| Chemical Name | 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride | [5] |
| Synonyms | 1-oxa-7-azaspiro[4.5]decan-2-one HCl | |
| CAS Number | 1314961-56-2 | [5][6] |
| Molecular Formula | C₈H₁₄ClNO₂ | [5] |
| Molecular Weight | 191.66 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥95% (by NMR) | [5] |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [5] |
| InChI Key | JRQSPWHMWXAWRU-UHFFFAOYSA-N |
Structural Elucidation and Spectroscopic Analysis
While specific spectral data for this compound is not widely published, a detailed analysis of its structure allows for the prediction of its spectroscopic characteristics. This provides a baseline for researchers to verify the identity and purity of their material.
Chemical Structure
The core structure consists of a piperidine ring and a γ-butyrolactone ring fused at a single carbon atom (the spiro center). The nitrogen atom is at the 7-position of the spirocyclic system, and the lactone carbonyl is at the 2-position. The hydrochloride salt form protonates the basic nitrogen atom of the piperidine ring.
Diagram of the chemical structure of 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride.
Caption: Chemical structure of 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride.
Expected ¹H NMR Spectrum (in D₂O)
-
Piperidine Ring Protons: Multiple signals in the range of δ 3.0-3.8 ppm (for protons adjacent to the protonated nitrogen) and δ 1.5-2.2 ppm (for the remaining ring protons). The geminal and vicinal couplings would result in complex multiplets.
-
Lactone Ring Protons: Protons on the carbon adjacent to the lactone oxygen would appear downfield, likely in the range of δ 4.0-4.5 ppm. The other methylene protons of the lactone ring would be expected around δ 2.0-2.8 ppm.
-
NH₂⁺ Protons: A broad singlet, the chemical shift of which would be concentration and temperature-dependent.
Expected ¹³C NMR Spectrum (in D₂O)
-
Carbonyl Carbon: A signal in the range of δ 170-180 ppm.
-
Spiro Carbon: A quaternary carbon signal around δ 80-90 ppm.
-
Piperidine and Lactone Carbons: Signals for the carbons adjacent to heteroatoms (N and O) would be in the range of δ 40-70 ppm. The other aliphatic carbons would appear at higher field, between δ 20-40 ppm.
Expected Infrared (IR) Spectrum
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N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ due to the protonated amine.
-
C=O Stretch: A strong, sharp absorption band around 1770 cm⁻¹ characteristic of a γ-lactone.
-
C-O Stretch: An absorption in the 1000-1200 cm⁻¹ region.
Synthesis Strategies: A Perspective on Spirocyclic Lactam Formation
A plausible synthetic approach could involve the following key steps, as illustrated in the workflow diagram below:
Caption: A generalized synthetic workflow for 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride.
Hypothetical Experimental Protocol for Synthesis
The following is a generalized, illustrative protocol for the synthesis of the 1-Oxa-7-azaspiro[4.5]decan-2-one core, based on common organic synthesis methodologies for similar structures. This protocol is intended for experienced synthetic chemists and should be adapted and optimized as needed.
Step 1: Synthesis of N-benzyl-4-(2-hydroxyethyl)-4-hydroxypiperidine
-
To a solution of N-benzyl-4-piperidone (1 equivalent) in anhydrous THF at -78 °C under a nitrogen atmosphere, add a solution of vinylmagnesium bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude residue in a 1:1 mixture of THF and water.
-
Add a catalytic amount of OsO₄ and N-methylmorpholine N-oxide (NMO) (1.5 equivalents).
-
Stir at room temperature for 24 hours.
-
Quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extract with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to form N-benzyl-1-oxa-7-azaspiro[4.5]decan-2-one
-
Dissolve the diol from Step 1 (1 equivalent) in dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude lactone.
-
Purify by column chromatography.
Step 3: Deprotection and Salt Formation
-
Dissolve the N-benzyl lactone (1 equivalent) in methanol.
-
Add Pd/C (10 mol%) and stir under a hydrogen atmosphere (balloon pressure) for 24 hours.
-
Filter the reaction mixture through Celite® and concentrate the filtrate.
-
Dissolve the resulting free base in diethyl ether and cool to 0 °C.
-
Add a solution of HCl in diethyl ether (1.1 equivalents) dropwise.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride.
Applications in Drug Development and Medicinal Chemistry
The 1-oxa-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry. For instance, derivatives of the isomeric 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for potential use in treating Alzheimer's disease.[8] Other related spirocyclic lactams have been investigated for their antimicrobial and antitumor activities.[9][10] The rigid, three-dimensional nature of the spirocyclic system can lead to enhanced binding affinity and selectivity for biological targets.
The subject of this guide, 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride, serves as a key building block to introduce this valuable scaffold into more complex molecules. The piperidine nitrogen provides a convenient handle for further functionalization, allowing for the attachment of various pharmacophoric groups to modulate the biological activity of the final compound.
Safety and Handling
1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.[11]
-
H315: Causes skin irritation.[11]
-
H319: Causes serious eye irritation.[11]
-
H335: May cause respiratory irritation.[11]
Conclusion
1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride is a valuable and versatile intermediate for the synthesis of novel, spirocyclic drug candidates. Its unique three-dimensional structure offers significant advantages in the design of selective and potent therapeutic agents. While detailed public information on this specific compound is limited, this guide provides a comprehensive overview of its properties, potential synthetic routes, and applications based on established chemical principles and data from structurally related molecules. A thorough understanding of the concepts presented herein will empower researchers to effectively and safely utilize this important building block in their drug discovery endeavors.
References
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MDPI. (n.d.). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Retrieved from [Link]
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PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]
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ResearchGate. (n.d.). Representative examples of biologically active spirocyclic β‐ and δ‐lactams. Retrieved from [Link]
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The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one. Retrieved from [Link]
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PubChemLite. (n.d.). 7-oxa-2-azaspiro[4.5]decan-1-one. Retrieved from [Link]
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CBI AxonTracker. (n.d.). 1-Oxa-7-azaspirodecan-2-one (hydrochloride). Retrieved from [Link]
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